
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B cell receptor signaling. By inhibiting BTK, 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can block the activation and proliferation of B cells, which are important in the pathogenesis of various types of cancer and autoimmune diseases. 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has also been shown to modulate the activity of other signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of B cell activation, proliferation, and survival. 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can also modulate the activity of other immune cells, such as T cells and macrophages, and can reduce inflammation and autoimmunity. In addition, 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has also shown good pharmacokinetic properties, with high oral bioavailability and long half-life. However, one of the limitations of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is its relatively low solubility, which can affect its formulation and delivery. In addition, the efficacy of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide may vary depending on the type of cancer or autoimmune disease, and further studies are needed to determine its optimal use in different clinical settings.
Orientations Futures
There are several future directions for the development and application of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide. One of the main areas of focus is the clinical testing of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide in patients with various types of cancer and autoimmune diseases. Several clinical trials are currently underway to evaluate the efficacy and safety of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide in these patient populations. Another area of future research is the optimization of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide formulation and delivery, to improve its solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide and to identify potential biomarkers of response, which can help to guide its clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide involves several steps, starting with the preparation of 2-(4-fluorophenoxy)acetamide. This intermediate is then reacted with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine to yield the final product. The synthesis of 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been optimized to achieve high yields and purity, and various analytical techniques such as NMR, HPLC, and MS have been used to confirm its identity and purity.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. Preclinical studies have shown that 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can inhibit the growth and proliferation of cancer cells, and can also modulate the immune system to reduce inflammation and autoimmunity. 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has been tested in various animal models of cancer and autoimmune diseases, and has shown promising results in terms of efficacy and safety.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-14-3-5-15(6-4-14)23-11-18(21)20-10-16(13-7-9-24-12-13)17-2-1-8-22-17/h1-9,12,16H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYNPNIZPDYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
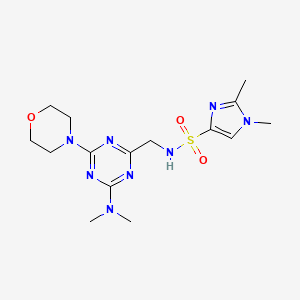
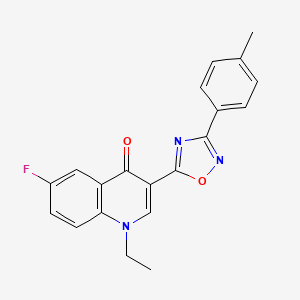
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
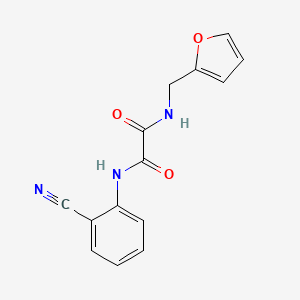
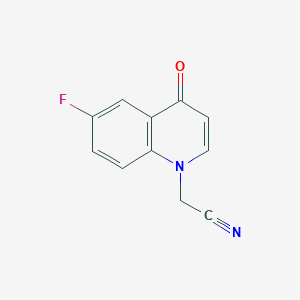
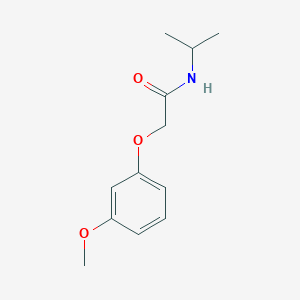
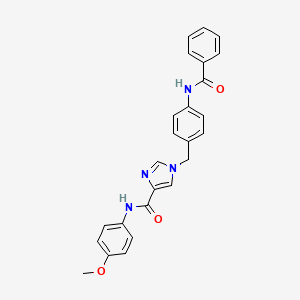
![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)